2-(4-Bromophenyl)propane-1,2-diol
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Overview
Description
2-(4-Bromophenyl)propane-1,2-diol is an organic compound with the molecular formula C9H11BrO2 and a molecular weight of 231.09 g/mol It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propane-1,2-diol moiety
Mechanism of Action
Target of Action
The primary target of 2-(4-Bromophenyl)propane-1,2-diol is the benzylic position of alkyl benzenes . This compound is likely to interact with these targets through free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
The interaction of This compound with its targets involves a free radical reaction. In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form a brominated compound .
Biochemical Pathways
The biochemical pathways affected by This compound Given its mode of action, it can be inferred that this compound likely affects pathways involving free radical reactions and nucleophilic substitutions .
Pharmacokinetics
The pharmacokinetics of This compound The compound is known to be an oil at room temperature , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of This compound Given its mode of action, it can be inferred that this compound likely results in the bromination of alkyl benzenes .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)propane-1,2-diol typically involves the bromination of phenylpropane-1,2-diol. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the phenyl ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the para position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding phenylpropane-1,2-diol.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of 4-bromophenylacetone or 4-bromophenylacetic acid.
Reduction: Formation of phenylpropane-1,2-diol.
Substitution: Formation of 4-hydroxyphenylpropane-1,2-diol or 4-aminophenylpropane-1,2-diol.
Scientific Research Applications
2-(4-Bromophenyl)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)propane-1,2-diol
- 2-(4-Fluorophenyl)propane-1,2-diol
- 2-(4-Iodophenyl)propane-1,2-diol
Uniqueness
2-(4-Bromophenyl)propane-1,2-diol is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
2-(4-bromophenyl)propane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-9(12,6-11)7-2-4-8(10)5-3-7/h2-5,11-12H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSPOQOHIKXTNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC=C(C=C1)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171417-14-4 |
Source
|
Record name | 2-(4-bromophenyl)propane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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